molecular formula C19H16N4OS B4525140 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B4525140
M. Wt: 348.4 g/mol
InChI Key: NQOXSUFCCWVMKJ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic thiadiazole derivative characterized by a benzyl-substituted 1,3,4-thiadiazole core linked to an indole moiety via an acetamide bridge. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-17(13-23-11-10-15-8-4-5-9-16(15)23)20-19-22-21-18(25-19)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOXSUFCCWVMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Coupling with Indole: The indole moiety can be coupled with the thiadiazole ring through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced indole derivatives.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene-Substituted Analogue

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide () replaces the indole with a thiophene ring. This substitution reduces molecular weight (315.41 g/mol vs. ~337 g/mol for the indole analogue) and alters electronic properties.

Oxadiazole-Based Derivatives

Compounds like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides () feature an oxadiazole core instead of thiadiazole.

Benzo[d]oxazole Hybrids

2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o, ) introduces a benzo[d]oxazole group. The fused aromatic system may improve binding to hydrophobic pockets in enzymes, though the electron-withdrawing oxazole could reduce nucleophilic reactivity compared to the indole’s electron-rich structure .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Target Compound Indole N/A N/A ~337 Thiadiazole, benzyl, indole
5h () Benzylthio, phenoxy 88 133–135 369.45 Thiadiazole, benzylthio, phenoxy
5l () Trifluoromethylphenyl 61 269.5–271 453.44 Thiadiazole, benzo[d]oxazole
63 () 3-Fluorophenyl N/A N/A 283.31 Thiadiazole, fluorophenyl

Key Observations :

  • Higher yields (e.g., 88% for 5h, ) correlate with electron-donating groups (e.g., benzylthio), which stabilize intermediates during synthesis.
  • Melting points vary widely: bulkier substituents (e.g., trifluoromethylphenyl in 5l) increase melting points due to enhanced crystal packing .

Anticancer Activity

  • Thiophene Analogue (): Lacks indole’s π-π interaction capacity, likely reducing potency compared to the target compound.
  • Fluorophenyl Derivative 63 (): Shows moderate activity against MCF-7 cells, highlighting the role of halogen substituents in enhancing cytotoxicity .

Enzyme Inhibition

  • Docking Studies : Indole-containing compounds (e.g., ) form π-π interactions and hydrogen bonds with Akt’s active site. The target compound’s indole moiety may similarly anchor to hydrophobic regions, while the acetamide bridge facilitates hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide

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